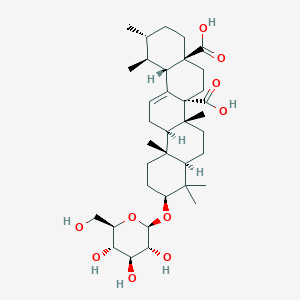

Quinovic acid 3-O-beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinovic acid 3-O-beta-D-glucoside is a high-purity natural product . It is sourced from the herbs of Luculia pincia . It is used as a reference standard in pharmacological research .

Molecular Structure Analysis

The molecular formula of Quinovic acid 3-O-beta-D-glucoside is C36H56O10 . Its average mass is 648.824 Da and its monoisotopic mass is 648.387329 Da .Physical And Chemical Properties Analysis

Quinovic acid 3-O-beta-D-glucoside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 648.8 .Scientific Research Applications

Diabetes Treatment

Quinovic acid 3-O-beta-D-glucoside has been studied for its potential use in the treatment of diabetes. It has been identified as a potent DPP-IV inhibitor, which is a key therapeutic target for the treatment of diabetes . Glycosylation on quinovic acid is found to be noteworthy for the improvement of pharmacokinetic and toxicological properties .

Drug Design

The compound has been used in in silico simulations of ADME-T properties for naturally originated potent DPP-IV inhibitors . This research can provide useful insight into the future development of novel drugs for the treatment of diabetes mellitus .

Pharmacokinetic Predictions

Quinovic acid 3-O-beta-D-glucoside has been used in pharmacokinetic predictions. Structural topographies associated with different pharmacokinetic properties have been systematically assessed .

Antidiabetic Agents

The compound has been studied as a potential antidiabetic agent. The research suggests that zygophyloside E can be further tailored down to get the lead DPP-IV inhibitor .

Systematic Assessment

Quinovic acid 3-O-beta-D-glucoside has been used in the systematic assessment of Dipeptidyl peptidase 4 (DPP-IV) inhibitors .

Natural Products Research

Quinovic acid 3-O-beta-D-glucoside is a natural product isolated from medicinal plants. It has been used in research to explore new and potential DPP-IV inhibitors .

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapors of Quinovic acid 3-O-beta-D-glucoside . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Mechanism of Action

Target of Action

Quinovic acid 3-O-beta-D-glucoside is a triterpenoid glycoside The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that triterpenoid glycosides, such as quinovic acid 3-o-beta-d-glucoside, often interact with cellular targets to exert their effects .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These solubility properties can impact the bioavailability of the compound.

Result of Action

Triterpenoid glycosides are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

The action, efficacy, and stability of Quinovic acid 3-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, storage conditions can impact the stability of the compound .

properties

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNXSFBKZQIMPF-ZZZTYRQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinovic acid 3-O-beta-D-glucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyrimidin-2-one](/img/structure/B1150522.png)

![(1R,9S,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B1150527.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)